molecular formula C9H10ClNO2 B5785589 5-chloro-2-methoxy-N-methylbenzamide

5-chloro-2-methoxy-N-methylbenzamide

Cat. No. B5785589
M. Wt: 199.63 g/mol
InChI Key: HQBVSMNWTLFEKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-chloro-2-methoxy-N-methylbenzamide, also known as CMMB, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. CMMB belongs to the benzamide class of compounds, which are known to have various biological activities.

Scientific Research Applications

Structural Analysis and Configuration

  • 5-chloro-2-methoxy-N-phenylbenzamide, a related compound to 5-chloro-2-methoxy-N-methylbenzamide, has been studied for its absolute configuration and structural information. X-ray single crystal diffractometry and spectroscopic analyses like NMR and UV-visible spectroscopy have been used to elucidate the 3D configurations and the structural impacts of substituent changes on these compounds. Such studies are crucial for understanding the physical and chemical properties relevant to potential medicinal applications (Galal et al., 2018).

Antagonistic Activity in Medicinal Chemistry

  • Compounds similar to this compound have been synthesized and evaluated for their binding affinity to serotonin-3 (5-HT3) receptors. Such studies contribute to the development of potent antagonists for therapeutic use, particularly in the realm of neurology and pharmacology (Kuroita et al., 1996).

Investigation in Drug Properties

  • The study of 4-amino-5-chloro-N-(2-(diethylamino)ethyl)-2 methoxybenzamide hydrochloride monohydrate, a compound structurally related to this compound, includes examining its density, refractive index, and polarizability. Such properties are significant for understanding the drug's behavior in different environments, which is essential for developing effective pharmaceutical formulations (Sawale et al., 2016).

Role in Developing Anticonvulsant Agents

  • Research on 4-chloro-N-(2-(substitutedphenyl)-4-oxothiazolidin-3-yl)-2-phenoxybenzamide derivatives, structurally similar to this compound, has been conducted to evaluate their potential as anticonvulsant agents. Such compounds have shown significant activity in tests, underlining their potential use in treating neurological disorders (Faizi et al., 2017).

Radioligand Development

  • Compounds structurally related to this compound have been used to develop novel radioligands for studying sigma-2 receptors. Such studies are crucial in understanding receptor function and developing targeted therapies in areas like oncology and neurology (Xu et al., 2005).

Corrosion Inhibition

  • Methoxy-substituted phenylthienyl benzamidine derivatives, related to this compound, have been studied for their role in corrosion inhibition. This is significant in material science and industrial applications, showing the compound's utility beyond medicinal chemistry (Fouda et al., 2020).

properties

IUPAC Name

5-chloro-2-methoxy-N-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO2/c1-11-9(12)7-5-6(10)3-4-8(7)13-2/h3-5H,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQBVSMNWTLFEKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(C=CC(=C1)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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